BRD4 Bromodomain Binding Affinity: PROTAC BRD4 Degrader‑8 vs. MZ1
PROTAC BRD4 Degrader‑8 exhibits sub‑nanomolar binding to BRD4 BD1 and BD2, with IC₅₀ values of 1.1 nM and 1.4 nM, respectively . In contrast, the benchmark VHL‑based BRD4 PROTAC MZ1 displays Kd values for BRD4 BD1 and BD2 of 382 nM and 120 nM, respectively . This represents an approximately 350‑fold higher affinity for BD1 and an 85‑fold higher affinity for BD2 for PROTAC BRD4 Degrader‑8 compared to MZ1. While these values derive from different assay formats (IC₅₀ vs. Kd), the magnitude of difference suggests a substantially stronger initial target engagement event.
| Evidence Dimension | BRD4 Bromodomain Binding Affinity |
|---|---|
| Target Compound Data | BRD4 BD1 IC₅₀ = 1.1 nM; BRD4 BD2 IC₅₀ = 1.4 nM |
| Comparator Or Baseline | MZ1: BRD4 BD1 Kd = 382 nM; BRD4 BD2 Kd = 120 nM |
| Quantified Difference | ~350‑fold (BD1); ~85‑fold (BD2) |
| Conditions | Biochemical binding assay (Target compound); Fluorescence polarization (MZ1) |
Why This Matters
Higher binding affinity to the target bromodomains can translate into more efficient ternary complex formation and potentially lower required dosing concentrations, reducing off‑target effects.
